The synthesis of EG00229 employs a combination of solid-phase and solution-phase methodologies. Initially, simple linear peptides were synthesized using standard 9-fluorenylmethoxycarbonyl solid-phase peptide synthesis techniques. The small molecule synthesis involved a highly flexible mixed approach that allowed for the rapid preparation of multiple analogues.
Key steps in the synthesis include:
This multi-step synthesis showcases the complexity and precision required in developing small molecule inhibitors for specific protein interactions.
The molecular structure of EG00229 has been elucidated through X-ray crystallography, revealing two distinct binding poses within the neuropilin-1 binding pocket. The compound consists of several key functional groups that facilitate its interaction with the target receptor. Notably, the arginine portion fits snugly into the binding pocket, while other components contribute to hydrogen bonding interactions that stabilize the complex.
The structural data indicates that EG00229 has a molecular weight of approximately 354.4 g/mol, with specific configurations that enhance its binding affinity to neuropilin-1 . The detailed structural analysis allows for further modifications to improve potency and selectivity.
EG00229 primarily functions as an inhibitor by blocking the interaction between vascular endothelial growth factor A and neuropilin-1. In vitro studies have demonstrated that it inhibits VEGF-A binding to various receptors, including VEGFR2 and VEGFR1, with an IC50 value reported at 3 µM for PAE/NRP1 interactions .
Further reactions observed include:
These reactions highlight EG00229’s potential as a therapeutic agent in cancer treatment through its antiangiogenic properties.
The mechanism of action for EG00229 involves its competitive inhibition at the neuropilin-1 receptor site where vascular endothelial growth factor A typically binds. By obstructing this interaction, EG00229 effectively disrupts downstream signaling pathways associated with angiogenesis.
Data from studies indicate that upon administration of EG00229, there is a notable decrease in VEGFR2 phosphorylation within endothelial cells, which correlates with reduced cell migration and proliferation—key processes in tumor angiogenesis . The compound also modulates immune responses by preventing tuftsin binding to neuropilin-1 on microglia, thus indicating its broader implications in inflammatory conditions .
EG00229 exhibits several notable physical and chemical properties:
The compound's IC50 values across different assays demonstrate its potency at micromolar concentrations, making it a viable candidate for further development in therapeutic applications .
EG00229 has significant potential applications in various scientific fields:
The development of EG00229 originated from a targeted strategy to disrupt protein-protein interactions between vascular endothelial growth factor A (VEGF-A) and its coreceptor neuropilin 1 (NRP1). Research established that VEGF-A binds to the extracellular b1 domain of NRP1 via a carboxyl-terminal sequence motif known as the C-end rule (CendR), specifically utilizing a conserved binding pocket within the b1 domain [1] [4]. Mutagenesis studies identified aspartic acid 320 (Asp320) as a critical residue within this pocket, forming a bidentate salt bridge with the terminal arginine of VEGF-A [1] [8]. This interaction became the focal point for inhibitor design.
Domainex researchers employed a peptidomimetic approach to target this site, beginning with the VEGF-A-derived minimal binding epitope Ac-RXDKPRR-OH (where X denotes 2-aminobutyric acid). Systematic truncation and alanine scanning revealed the tetrapeptide H-KPAR-OH retained significant NRP1 binding affinity (30% inhibition at 100 μM). This peptide served as the foundational template for small-molecule design [1]. The primary objective was transitioning from peptide inhibitors, which suffer from poor metabolic stability and bioavailability, to drug-like small molecules. Computational modeling and structural characterization (NMR, X-ray crystallography) of the NRP1 b1 domain-ligand complexes were instrumental in defining the spatial and electrostatic constraints for scaffold design [3]. This enabled the identification of non-peptidic structures capable of occupying the CendR pocket while engaging Asp320.
Table 1: Key Binding Interactions in the Neuropilin 1 b1 Domain CendR Pocket
Residue | Role in VEGF-A Binding | Role in EG00229 Binding |
---|---|---|
Asp320 | Salt bridge with terminal Arg guanidine group (bidentate) | Critical interaction with basic moiety |
Tyr297 | Hydrophobic/stacking interaction with Arg side chain | Hydrophobic contact |
Tyr353 | Hydrogen bonding with C-terminal carboxylate | Stabilizes ligand orientation |
Ser346/Thr349 | Hydrogen bonding with C-terminal carboxylate | Polar interactions |
EG00229 functions as a molecular mimic of the VEGF-A C-terminus. Structural studies confirmed that VEGF-A isoforms (notably VEGF-A165) utilize a C-terminal Arg-X-X-Arg (RXXR) motif for high-affinity engagement with the NRP1 b1 domain [1] [3]. Specifically, the terminal arginine residue (Arg165 in VEGF-A165) is indispensable: its guanidinium group forms a salt bridge with Asp320, while its free carboxylate engages hydrogen bonds with Ser346, Thr349, and Tyr353 of NRP1 [3] [8].
EG00229 was engineered to replicate these key interactions. Its chemical scaffold incorporates:
Nuclear magnetic resonance spectroscopy studies demonstrated that EG00229 binds directly to the NRP1 b1 domain at the identical site occupied by the VEGF-A C-terminal peptide, confirming competitive inhibition [3]. This structural mimicry extends to viral pathogens like severe acute respiratory syndrome coronavirus 2, whose furin-cleaved spike protein possesses a C-terminal RRAR motif that competes with VEGF-A for the same NRP1 binding site [4] [5] [8]. Consequently, EG00229 also inhibits spike protein binding.
Table 2: Structural Mimicry of CendR Motifs by EG00229
Ligand | C-Terminal Sequence | Key NRP1 b1 Domain Interactions | EG00229 Mimicry Strategy |
---|---|---|---|
VEGF-A165 (Endogenous) | -C^164^D^165^K^166^P^167^R^168^R^169^ | Arg169: Asp320 (salt bridge), Tyr297, Tyr353; Arg164: Thr299 | Basic head group (Asp320 interaction); Carboxylate (Ser346/Thr349/Tyr353 H-bonds); Hydrophobic core |
SARS-CoV-2 Spike (S1) | -R^682^R^683^A^684^R^685^ | Arg685: Asp320 (salt bridge), Tyr353; Arg683: Tyr297, Trp301 | Same basic head group and carboxylate positioning |
The discovery of EG00229 resulted from iterative medicinal chemistry optimization informed by systematic structure-activity relationship studies. Initial efforts focused on the tetrapeptide H-KPAR-OH. SAR analysis revealed:
Transitioning to non-peptide scaffolds required addressing peptide liabilities (proteolytic instability, poor cell permeability). Key optimizations leading to EG00229 included:
Comparative studies contrasted EG00229's approach with alternative strategies. For instance, carbohydrate-based peptidomimetics utilized sugars as scaffolds to position arginine-like groups (e.g., compound 56 achieved half maximal inhibitory concentration = 39 μM via interactions with the b1 domain) [6]. However, EG00229's distinct chemotype achieved superior potency (nanomolar range) [1] [3]. Subsequent SAR on the EG00229 scaffold explored:
This optimization yielded EG00229 as the first published small-molecule NRP1 antagonist with nanomolar potency (half maximal inhibitory concentration ~18 μM initially reported, later optimized analogs reached lower nanomolar range [1] [3]). It served as the critical proof-of-concept molecule enabling further development of more potent derivatives and tool compounds for elucidating NRP1 biology [1] [4].
Table 3: Key Structure-Activity Relationship Findings During EG00229 Development
Modification Site | Key Observation | Impact on Activity |
---|---|---|
C-terminal Basic Group | Guanidine > primary amine > amide; Removal abolishes binding | Essential for Asp320 salt bridge (up to 100-fold loss) |
Carboxylate Position/Acidity | Free carboxylate crucial; Esterification or amide formation drastically reduces potency | Required for H-bond network (Ser346, Thr349, Tyr353) |
Core Scaffold Rigidity | Constrained linkers (e.g., cyclic elements) improve affinity vs. flexible chains | Enhances binding entropy (up to 5-fold improvement) |
Hydrophobic Substituents | Specific aromatic extensions (e.g., chlorobenzyl) access auxiliary pockets | Boosts potency and selectivity (up to 10-fold gain) |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7